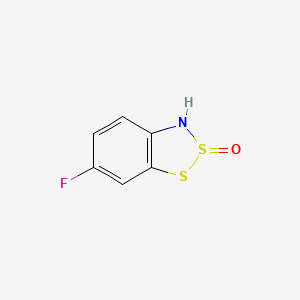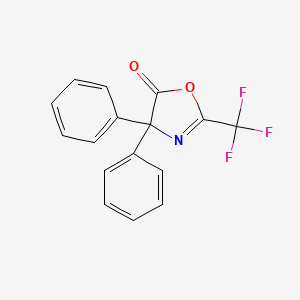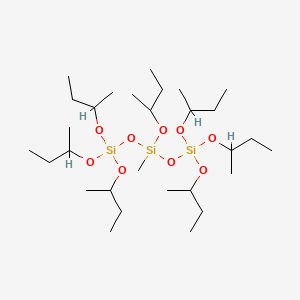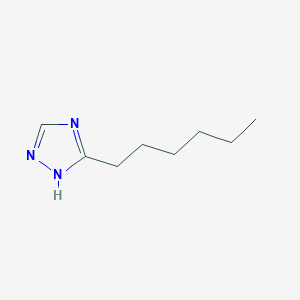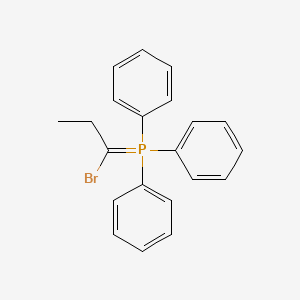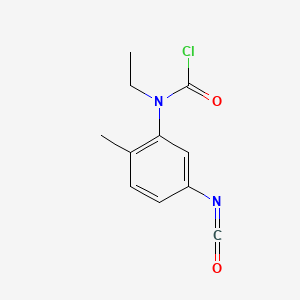![molecular formula C13H9N5O B14458817 (2-Azidophenyl)[(E)-phenyldiazenyl]methanone CAS No. 74053-01-3](/img/structure/B14458817.png)
(2-Azidophenyl)[(E)-phenyldiazenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Azidophenyl)[(E)-phenyldiazenyl]methanone is an organic compound that belongs to the class of azides and diazenyl compounds It is characterized by the presence of an azido group (-N₃) attached to a phenyl ring, which is further connected to a diazenyl group (-N=N-) and a methanone group (-CO-)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Azidophenyl)[(E)-phenyldiazenyl]methanone typically involves the diazotization of the corresponding amine, followed by the reaction with sodium azide. The general synthetic route can be summarized as follows:
Diazotization: The starting amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Industrial Production Methods: This includes maintaining low temperatures and using appropriate solvents to minimize the risk of explosive decomposition .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Azidophenyl)[(E)-phenyldiazenyl]methanone undergoes various chemical reactions, including:
Thermal Decomposition: This compound can decompose thermally to form benzoxazoles and other nitrogen-containing heterocycles.
Cycloaddition Reactions: It can participate in cycloaddition reactions with alkenes and alkynes to form triazoles and other cyclic compounds.
Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Thermal Decomposition: Typically conducted under controlled heating conditions.
Cycloaddition: Often catalyzed by copper(I) salts in the presence of a base.
Substitution: Requires nucleophilic reagents such as amines or phosphines.
Major Products:
Benzoxazoles: Formed during thermal decomposition.
Triazoles: Resulting from cycloaddition reactions.
Substituted Phenyl Compounds: Produced through nucleophilic substitution.
Applications De Recherche Scientifique
(2-Azidophenyl)[(E)-phenyldiazenyl]methanone has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of various heterocyclic compounds.
Materials Science: Employed in the development of novel materials with unique properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Bioconjugation: Utilized in click chemistry for the modification of biomolecules
Mécanisme D'action
The mechanism of action of (2-Azidophenyl)[(E)-phenyldiazenyl]methanone involves the formation of reactive intermediates such as nitrenes and nitrenium ions upon thermal or photochemical activation. These intermediates can then participate in various chemical transformations, including cycloadditions and substitutions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants .
Comparaison Avec Des Composés Similaires
- 2-Azidophenylmethanol
- 2-Azidobenzenecarbaldehyde
- 1-(2-Azidophenyl)-1-ethanone
- 1-Azido-2-nitrobenzene
Comparison: Compared to other azidophenyl compounds, it offers a broader range of chemical transformations and is particularly useful in the synthesis of complex heterocycles .
Propriétés
Numéro CAS |
74053-01-3 |
|---|---|
Formule moléculaire |
C13H9N5O |
Poids moléculaire |
251.24 g/mol |
Nom IUPAC |
2-azido-N-phenyliminobenzamide |
InChI |
InChI=1S/C13H9N5O/c14-18-16-12-9-5-4-8-11(12)13(19)17-15-10-6-2-1-3-7-10/h1-9H |
Clé InChI |
DCYFWNFIYSQHFJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC(=O)C2=CC=CC=C2N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


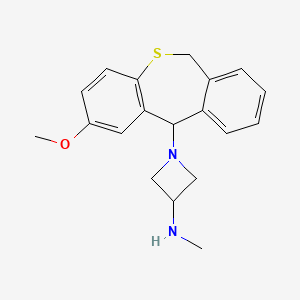
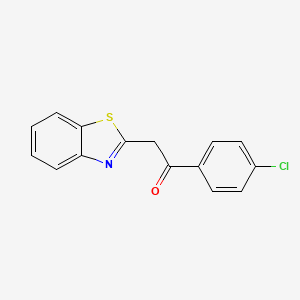
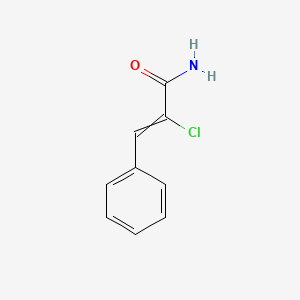
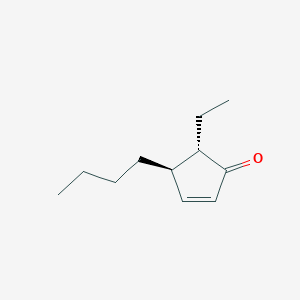
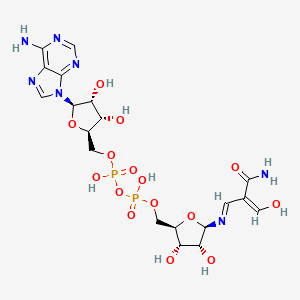
![N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide](/img/structure/B14458769.png)

![Dimethyl[(4-methylbenzene-1-sulfonyl)oxy]diphenyl-lambda~5~-phosphane](/img/structure/B14458777.png)
